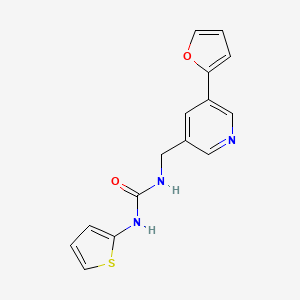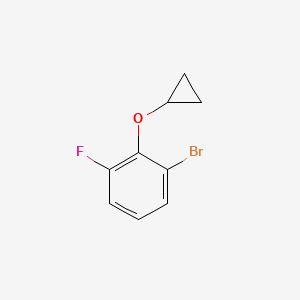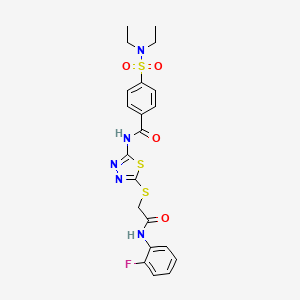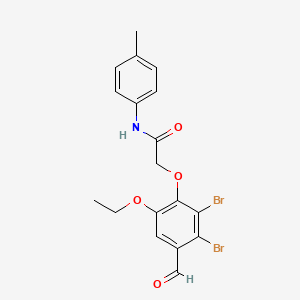![molecular formula C14H16N4O5S2 B2383872 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 796996-60-6](/img/structure/B2383872.png)
2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a chemical compound that has gained considerable attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves the inhibition of various enzymes and pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activation of various signaling pathways involved in cancer progression, such as the Akt and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide in lab experiments is its specificity towards the targeted enzymes and pathways. This compound has been shown to have minimal off-target effects, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Further research is needed to investigate the potential of this compound as a diagnostic tool for various diseases. Additionally, the development of more efficient synthesis methods and the improvement of its solubility could enhance its therapeutic potential.
Synthesis Methods
The synthesis method for 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves the reaction of 3-morpholin-4-ylsulfonylphenylhydrazine with 2-chloroacetyl chloride and potassium thiocyanate in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile and the product is obtained after purification using column chromatography.
Scientific Research Applications
2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-cancer properties. This compound has also been investigated for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c15-12(19)9-24-14-17-16-13(23-14)10-2-1-3-11(8-10)25(20,21)18-4-6-22-7-5-18/h1-3,8H,4-7,9H2,(H2,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQYUFODMLSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)


![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2383797.png)


![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)

![(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B2383805.png)

![1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2383807.png)


![N-(3-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2383812.png)